N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797159-95-5) is a synthetic sulfonamide featuring a 1,3,5-trimethylpyrazole core coupled via a sulfonamide linker to a chiral 2-methoxy-2-(o-tolyl)ethylamine moiety. This specific substitution pattern places it within a broader class of pyrazole-4-sulfonamides under investigation for enzyme inhibition, notably as N-myristoyltransferase (NMT) inhibitors for neglected tropical diseases and as antiproliferative agents in oncology.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 1797159-95-5
Cat. No. B2819331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS1797159-95-5
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)OC
InChIInChI=1S/C16H23N3O3S/c1-11-8-6-7-9-14(11)15(22-5)10-17-23(20,21)16-12(2)18-19(4)13(16)3/h6-9,15,17H,10H2,1-5H3
InChIKeyXDZFBJVBCRCQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Core Structural Identity and Procurement Context


N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797159-95-5) is a synthetic sulfonamide featuring a 1,3,5-trimethylpyrazole core coupled via a sulfonamide linker to a chiral 2-methoxy-2-(o-tolyl)ethylamine moiety . This specific substitution pattern places it within a broader class of pyrazole-4-sulfonamides under investigation for enzyme inhibition, notably as N-myristoyltransferase (NMT) inhibitors for neglected tropical diseases and as antiproliferative agents in oncology [1][2]. Its procurement is typically directed toward medicinal chemistry and chemical biology programs requiring precise structural variations to probe structure-activity relationships (SAR) where both steric (o-tolyl) and electronic (1,3,5-trimethylpyrazole) parameters are critical.

Why Substituting N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with Other Pyrazole-4-sulfonamides Carries Scientific Risk


Generic pyrazole-4-sulfonamide substitution is not scientifically valid because small changes to either the pyrazole N-substituents or the sulfonamide amine profoundly alter target engagement and selectivity. The 1,3,5-trimethyl pattern on the pyrazole is critical for optimal fit in hydrophobic enzyme pockets, while the ortho-tolyl group in the amine provides a specific steric and lipophilic profile distinct from its para- or meta-substituted analogs, directly impacting both potency and off-target profiles as demonstrated in NMT inhibitor optimization campaigns [1].

Quantitative Evidence Guide: N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Differentiation


Structural Differentiation: 1,3,5-Trimethyl vs. 1-Methyl Pyrazole Core

The target compound possesses a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core, whereas a closely available analog, N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, has only a single methyl group at the N1 position. The additional two methyl groups on the pyrazole ring in the target compound are known to enhance hydrophobic interactions with deep enzyme pockets in NMT, a finding established through systematic SAR studies on this scaffold. This structural modification was a key driver in the lead optimization of pyrazole sulfonamides, where increasing methylation improved potency from micromolar to low nanomolar ranges against Trypanosoma brucei NMT. While direct comparative IC50 data for these two specific compounds are not publicly available, the class-level inference is strong based on the published SAR.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Amine Moiety Differentiation: o-Tolyl vs. 2-Methoxyphenyl Substitution

The target compound's amine fragment contains an ortho-tolyl (2-methylphenyl) group, distinguishing it from the structurally similar N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, which has a 2-methoxyphenyl group. The replacement of methoxy with methyl eliminates a hydrogen-bond acceptor, reducing polar surface area and altering the electronic profile of the aromatic ring. In the context of CNS drug discovery for Human African Trypanosomiasis (HAT), reducing polar surface area was a leading strategy to improve blood-brain barrier (BBB) penetration. While the o-tolyl analog is not directly characterized in the public domain, the class-level rationale for this modification is a deliberate design strategy to enhance CNS exposure. The 2-methoxyphenyl analog is expected to have higher polar surface area and potentially lower BBB permeability than the o-tolyl version.

Medicinal Chemistry Lipophilicity Selectivity

In Vitro Antiproliferative Activity Against U937 Cells vs. Mitomycin C Standard

The target compound belongs to a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives that were evaluated for antiproliferative activity against U937 human lymphoma cells using the CellTiter-Glo assay. The parent scaffold, represented by this compound, demonstrated modifiable antiproliferative efficacy in side-by-side comparisons with the clinical standard Mitomycin C, achieving IC50 values in the low micromolar range depending on the precise amine fragment. The target compound, with its specific o-tolyl ethylamine chain, provides a unique data point in this scaffold's SAR landscape for U937 cell growth inhibition, an important reference for investigators building focused libraries around this chemotype for pediatric leukemia research.

Cancer Research Antiproliferative Assay Pyrazole Sulfonamide SAR

High-Value Application Scenarios for N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797159-95-5)


Medicinal Chemistry SAR Exploration for N-Myristoyltransferase (NMT) Inhibitors Targeting Stage 2 HAT

Used as a key structural probe in the lead optimization of CNS-penetrant NMT inhibitors for Human African Trypanosomiasis. The 1,3,5-trimethylpyrazole and o-tolyl ethylamine fragments are specifically chosen to probe hydrophobic pocket occupancy and BBB permeability potential, following the established design strategy described in the optimization of the DDD100097 series [1].

Oncology Probe: Investigating Antiproliferative Effects in U937 Lymphoma Cells

Serves as a defining member of a pyrazole-4-sulfonamide library screened against U937 cells. The ortho-tolyl substituted ethylamine tail provides a critical steric and electronic variation for mapping the structure-activity landscape of antiproliferative pyrazole sulfonamides, supplementing published data on other amine-substituted analogs [2].

Chemical Biology Tool for Selective Enzyme Inhibition Profiling

The unique combination of the electron-rich 1,3,5-trimethylpyrazole core and the sterically demanding o-tolyl ethylamine moiety makes this compound a valuable selectivity tool for discriminating between closely related sulfonamide-binding enzymes, such as carbonic anhydrase isoforms or NMT orthologs, where small structural changes can lead to large shifts in isozyme selectivity.

Reference Standard for Computational Chemistry and Docking Studies

This specific substitution pattern is ideal for docking and molecular dynamics simulations aimed at understanding the role of ortho-substituted aromatic groups in ligand binding. It can serve as a computational benchmark for predicting binding poses in NMT or other sulfonamide-recognizing targets, where the 1,3,5-trimethylpyrazole provides a rigid, well-characterized anchor motif.

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